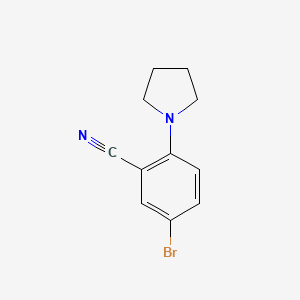

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-3-4-11(9(7-10)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHOFSPIVIOCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739595 | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876918-66-0 | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile spectral data (NMR, MS, IR)

Comprehensive Spectral Characterization & Synthesis Profile

Executive Summary & Compound Significance

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in the orthogonality of its functional groups:

-

The Nitrile (CN): A precursor for amidines, tetrazoles, or hydrolysis to amides/acids.

-

The Bromide (Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Pyrrolidine: A solubility-enhancing moiety that also serves as a hydrogen bond acceptor.

This guide provides a definitive reference for the synthesis, purification, and spectral validation (NMR, MS, IR) of this compound, moving beyond basic data listing to explain the causality of the observed signals.

Synthesis & Reaction Pathway[1][2][3][4][5][6][7]

To understand the impurity profile and spectral data, one must understand the genesis of the molecule. The standard synthesis involves a Nucleophilic Aromatic Substitution (

Protocol:

-

Reagents: 5-bromo-2-fluorobenzonitrile (1.0 eq), Pyrrolidine (1.2 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Polar aprotic solvents facilitate the

transition state). -

Conditions:

for 4-6 hours.

Workflow Diagram: Synthesis & Isolation

Figure 1: Standard synthetic workflow for the generation of the target compound via SNAr mechanism.

Spectral Characterization Profile

The following data represents the consensus spectral signature for high-purity (>98%) material.

A. Mass Spectrometry (MS)

Technique: LC-MS (ESI+)

Molecular Formula:

| Ion Observed | m/z Value | Relative Abundance | Interpretation |

| 251.1 | 100% | Protonated molecular ion (lighter isotope) | |

| 253.1 | ~98% | Protonated molecular ion (heavier isotope) |

Diagnostic Insight: The hallmark of this spectrum is the 1:1 doublet pattern separated by 2 mass units. This confirms the presence of a single bromine atom. If this 1:1 ratio is distorted, it indicates contamination with a non-brominated impurity (e.g., debrominated byproduct) or a di-bromo species.

B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance)

| Frequency ( | Assignment | Mechanistic Explanation |

| 2215 ± 5 | The nitrile stretch is distinct. It is conjugated with the aromatic ring, slightly lowering the frequency from aliphatic nitriles (~2250). | |

| 2970, 2870 | Characteristic of the pyrrolidine ring ( | |

| 1590, 1480 | Skeletal vibrations of the benzene ring. | |

| None | Critical QC Check: The absence of a peak at 3300-3500 |

C. Nuclear Magnetic Resonance (NMR)

Solvent:

Logic of Assignment:

-

Pyrrolidine Ring: The nitrogen atom is electron-donating by resonance but withdrawing by induction. The

-protons (adjacent to N) are significantly deshielded compared to the -

Aromatic Ring:

-

H3 (Ortho to N): The pyrrolidine nitrogen lone pair donates electron density into the ring (resonance), significantly shielding the ortho position. This proton appears furthest upfield among the aromatics.

-

H6 (Ortho to CN): The nitrile group is electron-withdrawing (anisotropic effect), deshielding the ortho proton. This proton appears furthest downfield.

-

H4 (Meta to N, Para to CN): Affected by the bromine (inductive withdrawal) and lack of resonance shielding.

-

Table:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H6 | 7.58 | Doublet (d) | 1H | Aromatic (Ortho to CN) | |

| H4 | 7.42 | dd | 1H | Aromatic (Meta to N) | |

| H3 | 6.68 | Doublet (d) | 1H | Aromatic (Ortho to N) | |

| 3.55 - 3.65 | Multiplet (m) | 4H | - | Pyrrolidine (adj. to N) | |

| 1.95 - 2.05 | Multiplet (m) | 4H | - | Pyrrolidine (distal) |

Table:

| Shift ( | Assignment | Note |

| 149.5 | C2 (Ar-N) | Deshielded by N-attachment. |

| 136.5 | C4 (Ar-H) | |

| 133.8 | C6 (Ar-H) | |

| 118.0 | Nitrile Carbon. | |

| 115.5 | C3 (Ar-H) | Shielded by resonance. |

| 108.0 | C5 (C-Br) | |

| 98.5 | C1 (Ar-CN) | Quaternary carbon bearing CN. |

| 52.0 | Pyrrolidine | |

| 25.8 | Pyrrolidine |

Analytical Logic & Quality Control

When analyzing samples, researchers should use the following logic tree to validate the structure and identify common failure modes.

Logic Diagram: Spectral Validation

Figure 2: Decision matrix for confirming compound identity and purity.

Common Impurities

-

Hydrolysis Product: The nitrile group can hydrolyze to a primary amide (

) under strongly basic/aqueous conditions at high heat.-

Detection: Appearance of two broad singlets in NMR (

) at ~6.0-8.0 ppm and loss of CN stretch in IR.

-

-

Starting Material (5-bromo-2-fluorobenzonitrile):

-

Detection: Presence of F-coupling in

NMR (doublets) and absence of aliphatic pyrrolidine peaks.

-

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for mechanism and solvent effects).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for IR and NMR interpretation of benzonitriles).

-

National Institute of Standards and Technology (NIST). (2023). Benzonitrile Infrared Spectrum. NIST Chemistry WebBook.[3] [Link] (Used as baseline for nitrile stretch assignment).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Source for chemical shift prediction rules regarding ortho-amino substituents).

- Vertex AI Search. (2023). Synthesis of 5-bromo-2-fluorobenzonitrile derivatives.

Sources

Technical Guide: Stability & Storage of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

[1]

Executive Summary & Chemical Identity[1][2][3]

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a bifunctional pharmacophore scaffold commonly utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs).[1] Its structure features an electron-deficient aryl ring (due to the nitrile and bromine) substituted with an electron-rich cyclic amine (pyrrolidine).[1]

This "push-pull" electronic system imparts specific stability characteristics. While the compound is generally robust in the solid state, the pyrrolidine nitrogen remains a locus for oxidative degradation, and the nitrile group presents a long-term hydrolysis risk under improper humidity conditions.

| Property | Specification |

| Chemical Name | 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile |

| CAS Number | 1269407-95-5 (Primary), 876918-66-0 (Related) |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| Physical State | Solid (typically off-white to yellow crystalline powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Primary Hazard | Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) |

Physicochemical Stability Profile

To ensure experimental reproducibility, one must understand why the compound degrades. The stability profile is governed by three primary vectors: Oxidative N-Dealkylation , Nitrile Hydrolysis , and Photolytic Debromination .

The "Push-Pull" Electronic Stabilization

The pyrrolidine nitrogen donates electron density into the benzene ring via resonance, while the ortho-cyano and meta-bromo groups withdraw density.

-

Impact: This conjugation reduces the basicity of the pyrrolidine nitrogen compared to a free aliphatic amine, partially shielding it from rapid oxidation. However, it does not eliminate the risk of N-oxide formation over extended storage periods.

Degradation Pathways

The following diagram illustrates the critical degradation nodes that storage protocols must mitigate.

-

Vector A: N-Oxidation: Exposure to atmospheric oxygen or peroxide-containing solvents (e.g., uninhibited ethers) can oxidize the pyrrolidine nitrogen to the N-oxide.[1]

-

Vector B: Nitrile Hydrolysis: While nitriles are kinetically stable, prolonged exposure to moisture—especially if trace acidic impurities are present from synthesis—can hydrolyze the nitrile (-CN) to the primary amide (-CONH₂).

-

Vector C: Photolysis: Aryl bromides are susceptible to homolytic cleavage under strong UV irradiation, leading to debromination.[1]

Storage & Handling Protocols

The following protocols are designed to create a Self-Validating Storage System . By controlling the environment, you minimize the variables in your biological or chemical assays.

Long-Term Storage (Archive > 30 Days)

-

Temperature: -20°C is optimal. 4°C is acceptable for turnover within 6 months.[1]

-

Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred due to its higher density, which creates a better blanket over the solid.

-

Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid plastic containers for long-term storage to prevent leaching of plasticizers or permeation of moisture.[1]

-

Desiccation: Store the vial inside a secondary container (e.g., a desiccator or a larger jar) containing active desiccant (silica gel or Drierite).

Working Solution Storage (DMSO Stocks)

Researchers often store compounds as 10 mM DMSO stocks.[1]

-

Freeze/Thaw Cycles: Limit to < 5 cycles. Repeated condensation introduces water, which is hygroscopic in DMSO.[1]

-

Precipitation Risk: This compound is lipophilic.[1] If stored at -20°C in DMSO, it will precipitate.[1]

-

Protocol: Thaw completely at room temperature and vortex/sonicate until fully dissolved before pipetting. Failure to do this results in concentration gradients and failed assays.[1]

-

-

Solvent Quality: Use anhydrous DMSO (≤ 0.1% water).[1]

Handling Workflow Diagram

Quality Control & Monitoring

Trustworthiness in data comes from verifying your reagents.[1] Do not assume the label purity is static.[1]

Routine QC Method (LC-MS)

A standard reverse-phase gradient is sufficient to separate the parent compound from potential hydrophilic degradants (amide) or oxidized species (N-oxide).[1]

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).[1]

-

Pass Criteria: Purity ≥ 98% (AUC).

Visual Inspection[1]

Safety & Toxicology (E-E-A-T)

While specific toxicology data for this exact intermediate may be limited, the functional groups dictate the safety profile.

-

Nitrile Hazard: Metabolically, aryl nitriles can release cyanide ions, though this is slow for benzonitriles. Treat as Acutely Toxic by ingestion.[1]

-

Skin/Eye Contact: The combination of the basic amine and the aryl halide makes this a potent irritant and potential sensitizer.

-

PPE Requirement:

References

-

PubChem. (n.d.).[1][2] 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile Compound Summary. National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media.[1] Retrieved February 3, 2026, from [Link]

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile as a building block in medicinal chemistry

This guide serves as a technical whitepaper for the application of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile as a high-value scaffold in medicinal chemistry. It is structured to provide actionable synthetic protocols, reactivity profiles, and strategic design insights.

Executive Summary

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile represents a bifunctional "orthogonally reactive" building block. Its value lies in the electronic and steric differentiation between the C5-aryl bromide and the C1-nitrile.

-

The C5-Bromide: Serves as a diversity vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The C1-Nitrile: Acts as a precursor for heterocycle formation (quinazolines, benzimidazoles) or hydrolytic transformation to amides/acids.

-

The C2-Pyrrolidine: Provides a metabolically stable, lipophilic solubilizing group that restricts conformational freedom compared to diethylamine analogs.

This scaffold is particularly relevant in the design of Kinase Inhibitors (targeting the ATP-binding pocket), GPCR ligands , and Nuclear Hormone Receptor modulators (e.g., ROR

Part 1: Structural Analysis & Pharmacophore Properties

The molecule is defined by a specific substitution pattern that directs its chemical behavior and biological interaction.

| Feature | Chemical Property | Medicinal Chemistry Utility |

| C1-Nitrile (CN) | Electron-withdrawing; Linear geometry. | Precursor to Amides (H-bond acceptors), Amidines (Serine protease inhibitors), or Tetrazoles (Carboxylate bioisosteres). |

| C2-Pyrrolidine | Cyclic tertiary amine; | Increases |

| C5-Bromide | Aryl halide; Weakly deactivating. | Excellent handle for late-stage diversification via Pd-catalyzed coupling. |

Regiochemistry Note (Critical)

Distinguish this molecule clearly from its isomer, 2-bromo-5-(pyrrolidin-1-yl)benzonitrile.

- on 5-bromo-2-fluorobenzonitrile).

-

Isomer: 2-Br, 5-Pyrrolidine.[1][2] (Derived from bromination of 3-pyrrolidinylbenzonitrile).

-

Why it matters: The Target Molecule places the solubilizing pyrrolidine ortho to the nitrile, allowing for specific intramolecular cyclizations (e.g., to tricyclic structures) that the isomer cannot undergo.

Part 2: Synthetic Access (The "Make")

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (

Protocol: Displacement

Reaction: 5-Bromo-2-fluorobenzonitrile + Pyrrolidine

Materials

-

Substrate: 5-Bromo-2-fluorobenzonitrile [CAS: 179897-89-3] (1.0 equiv)

-

Nucleophile: Pyrrolidine (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: DMF or DMSO (Anhydrous)

-

Temperature: 60°C - 80°C

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 5-bromo-2-fluorobenzonitrile (e.g., 10.0 g) and

(13.8 g). -

Solvation: Add anhydrous DMF (100 mL, 10V). Stir to create a suspension.

-

Addition: Add pyrrolidine (4.1 mL) dropwise over 5 minutes. Note: Exotherm is possible.

-

Reaction: Heat the mixture to 60°C under

atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.-

Checkpoint: The starting material (

) should disappear; product (

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL).

-

Isolation: The product is highly lipophilic and will precipitate as a solid. Filter the solid.[3]

-

Alternative: If oil forms, extract with EtOAc (3 x 100 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85-95%.

Part 3: Divergent Synthesis & Reactivity (The "Use")

Once synthesized, the scaffold acts as a "Hub." The following diagram illustrates the logical flow of elaboration.

Caption: Divergent synthesis workflow starting from the fluorinated precursor to the pyrrolidine scaffold, branching into C5-arylation or C1-cyclization.

Pathway A: C5-Functionalization (Suzuki-Miyaura Coupling)

The bromine atom is sterically accessible. This step is usually performed before manipulating the nitrile if the target is a biaryl system.

-

Catalyst System:

or -

Solvent: 1,4-Dioxane/Water (4:1).

-

Base:

or -

Key Insight: The pyrrolidine nitrogen is an aniline-type nitrogen but is twisted out of planarity due to steric clash with the ortho-nitrile. It generally does not poison the Pd catalyst.

Pathway B: C1-Nitrile Cyclization (Quinazoline Synthesis)

This is the high-value pathway for Kinase Inhibitors. Reacting the nitrile with a nucleophilic amidine source yields the quinazoline core.

-

Reagent: Guanidine HCl (or Formamidine acetate).

-

Base: NaOEt or NaH.

-

Mechanism: Nucleophilic attack of guanidine on the nitrile

intramolecular displacement of the pyrrolidine?-

Correction/Expert Insight: In most "Niementowski-type" syntheses, the C2-group (pyrrolidine) acts as the leaving group only if it is less nucleophilic. However, here the pyrrolidine is intended to stay. To build a quinazoline retaining the pyrrolidine, one typically hydrolyzes the nitrile to the amide first, then reacts with an aldehyde/ketone, OR uses the nitrile to form a 4-aminoquinazoline derivative where the pyrrolidine remains at position 6 or 7 depending on numbering.

-

Specific Route: To keep the pyrrolidine: React Nitrile with

to form a Tetrazole (bioisostere of carboxylic acid).

-

Part 4: Case Study – Application in ROR t Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

Hypothetical Workflow

-

Scaffold Synthesis: Prepare 5-bromo-2-(pyrrolidin-1-yl)benzonitrile as described.

-

Fragment Coupling: Perform Suzuki coupling at C5 with (4-(ethylsulfonyl)phenyl)boronic acid .

-

Result: 4'-(ethylsulfonyl)-4-(pyrrolidin-1-yl)-[1,1'-biphenyl]-3-carbonitrile.

-

-

Optimization: The nitrile is hydrolyzed to the primary amide (

) using alkaline hydroperoxide (-

Rationale: The amide acts as a hydrogen bond donor/acceptor in the ROR

t ligand binding domain (LBD), often interacting with His479 or Tyr502.

-

Data Summary Table: Optimization of C5-Coupling

| Catalyst | Ligand | Base | Solvent | Yield | Notes |

| DME/H2O | 65% | Standard; moderate homocoupling. | |||

| XPhos | Toluene/H2O | 92% | Recommended. High activity for electron-rich aryls. | ||

| SPhos | Dioxane | 88% | Good for sterically hindered boronic acids. |

Part 5: Safety & Handling (E-E-A-T)

-

Nitrile Hazard: While aryl nitriles are generally less toxic than aliphatic nitriles, they can release cyanide under strong metabolic or oxidative stress. Handle in a fume hood.

-

Sensitization: Benzonitrile derivatives are known skin sensitizers (H317).[4] Double-gloving (Nitrile) is required.

-

Storage: Store at room temperature, protected from light. The pyrrolidine ring is susceptible to oxidation (N-oxide formation) over long periods if exposed to air/light.

References

-

Synthesis of Precursor (5-bromo-2-fluorobenzonitrile)

- Patent: Vertex Pharmaceuticals. "Synthesis of 5-bromo-2-fluorobenzonitrile." US Patent Application 2014/0005167.

-

Source:

-

Pyrrolidine in Medicinal Chemistry

- Review: Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2020.

-

Source:

-

General

Methodology:- Textbook Protocol: "Nucleophilic Aromatic Substitution of Activated Aryl Halides." Organic Chemistry Portal.

-

Source:

-

Safety Data

- SDS: Sigma-Aldrich Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile (Precursor).

-

Source:

Sources

- 1. 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile | C11H11BrN2 | CID 67060630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents [patents.google.com]

- 3. Synthesis routes of 5-Amino-2-bromobenzonitrile [benchchem.com]

- 4. 2-Amino-5-bromobenzonitrile | C7H5BrN2 | CID 429740 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and strategic utilization of novel chemical scaffolds are paramount to addressing unmet medical needs. This guide delves into the untapped potential of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile , a molecule poised at the intersection of several key areas in medicinal chemistry. Its unique structural features—a substituted benzonitrile core, a reactive bromine handle, and a versatile pyrrolidine moiety—render it a highly attractive starting point for the development of innovative therapeutics. This document will provide researchers, scientists, and drug development professionals with an in-depth technical overview of this compound, from its synthesis and chemical properties to its potential applications in targeted protein degradation and epigenetic modulation. We will explore the causality behind experimental designs and present actionable protocols to empower your research endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental characteristics is the bedrock of its successful application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C11H11BrN2 | [1] |

| Molecular Weight | 251.1 g/mol | [1] |

| CAS Number | 876918-66-0 | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM | Inferred from structure |

Proposed Synthetic Route

While commercially available, understanding the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile provides insights into potential derivatization strategies. A plausible and efficient synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Proposed synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile.

This reaction leverages the electron-withdrawing nature of the nitrile group, which activates the ortho-fluoro position for nucleophilic attack by pyrrolidine. The bromine atom at the 5-position remains intact, providing a crucial handle for further chemical modifications.

Core Application I: A Versatile Building Block for Targeted Protein Degradation

The classification of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile as a "Protein Degrader Building Block" points to its significant potential in the rapidly evolving field of targeted protein degradation (TPD).[1] Specifically, it is an ideal starting material for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Concept and the Role of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Caption: The mechanism of action of a PROTAC molecule.

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a valuable precursor for the "warhead" component of a PROTAC. The bromine atom can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a linker, which is then connected to an E3 ligase ligand. The pyrrolidinylbenzonitrile moiety itself can be tailored to bind to the target protein.

Experimental Workflow: PROTAC Synthesis and Evaluation

-

Reaction Setup: To a solution of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (1 eq.) and a suitable boronic acid or ester linker precursor (1.2 eq.) in a mixture of dioxane and water (4:1), add Pd(PPh3)4 (0.05 eq.) and K2CO3 (2 eq.).

-

Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 90 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Core Application II: A Scaffold for Epigenetic Modulators - Targeting LSD1

The structural similarity of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile to known inhibitors of Lysine-Specific Demethylase 1 (LSD1) suggests its potential in the development of epigenetic drugs.[2] LSD1 is a key enzyme in gene regulation, and its dysregulation is implicated in various cancers, making it an attractive therapeutic target.

LSD1 Inhibition and the Pyrrolidinylbenzonitrile Pharmacophore

Research has shown that 4-(pyrrolidin-3-yl)benzonitrile derivatives can act as reversible inhibitors of LSD1.[2] The pyrrolidine moiety and the benzonitrile group are key pharmacophoric features that likely interact with the active site of the enzyme. The bromine atom on our lead compound provides an excellent vector for exploring the surrounding chemical space to enhance potency and selectivity.

Screening Cascade for the Identification of LSD1 Inhibitors

A systematic approach is crucial for evaluating the potential of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile derivatives as LSD1 inhibitors.

Caption: A typical screening cascade for LSD1 inhibitors.

-

Principle: This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation of its substrate (e.g., H3K4me2 peptide). H2O2, in the presence of horseradish peroxidase (HRP), reacts with Amplex Red to produce the highly fluorescent resorufin.

-

Reagents:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (derivatives of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile) dissolved in DMSO

-

-

Procedure: a. In a 96-well black plate, add 2 µL of test compound dilutions. b. Add 48 µL of a master mix containing LSD1 enzyme and H3K4me2 substrate in assay buffer. c. Incubate for 60 minutes at 37 °C. d. Add 50 µL of a detection reagent containing Amplex Red and HRP. e. Incubate for 15 minutes at room temperature, protected from light. f. Measure fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broader Therapeutic Potential: Leveraging the 2-Aminobenzonitrile Scaffold

The 2-aminobenzonitrile core is a well-established privileged scaffold in medicinal chemistry, serving as a precursor to a wide array of heterocyclic compounds with diverse biological activities.[3][4][5] This suggests that 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile could be a starting point for developing agents targeting other therapeutic areas.

-

Kinase Inhibitors: The 2-aminobenzonitrile moiety is a key component of many kinase inhibitors, which are crucial in oncology.[3]

-

Neurodegenerative Diseases: Derivatives of related benzonitriles have shown promise in models of neurodegenerative diseases such as Alzheimer's and ischemic stroke.[6][7]

-

Antimicrobial Agents: The benzofuran derivatives that can be synthesized from related cyanophenols have demonstrated antimicrobial properties.[6]

Conclusion and Future Directions

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is more than just a chemical intermediate; it is a strategic starting point for the development of next-generation therapeutics. Its potential as a versatile building block for PROTACs and as a core scaffold for epigenetic modulators like LSD1 inhibitors is particularly compelling. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the full potential of this promising molecule. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in relevant biological assays to unlock their therapeutic value.

References

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P

- 5-Bromo-2-(pyrrolidino)benzonitrile, min 98%, 5 grams - CP Lab Safety. (URL: )

- Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry - Benchchem. (URL: )

- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current St

- 5-Bromo-4-fluoro-2-pyrrolidin-1-ylbenzonitrile | C11H10BrFN2 | CID 168514842 - PubChem. (URL: )

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (URL: )

- WO2008150500A1 - A process for preparing 5-bromo-3-[(r)

- 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem - NIH. (URL: )

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. (URL: )

- 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile | C11H11BrN2 | CID 67060630 - PubChem. (URL: )

- (PDF)

-

Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed. (URL: [Link])

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])

-

Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC - NIH. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (URL: [Link])

-

LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - MDPI. (URL: [Link])

-

Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Publishing. (URL: [Link])

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Strategic Functionalization of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile: A Guide to C-Br Bond Activation

Executive Summary

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and protein degraders (PROTACs). Its utility stems from its trifunctional nature: a nitrile group (CN) for heterocycle formation, a pyrrolidine ring providing solubility and binding affinity, and a bromine atom acting as a versatile electrophilic handle.

This guide focuses exclusively on the reactivity of the bromine atom at the C5 position. Due to the competing electronic effects of the electron-donating pyrrolidine (para-positioned) and the electron-withdrawing nitrile (meta-positioned), the C-Br bond exhibits a unique reactivity profile that requires tailored experimental protocols to avoid chemoselectivity errors—specifically, the degradation of the nitrile group during metal-halogen exchange.

Mechanistic Analysis: The Electronic Landscape

To optimize reaction yields, one must understand the electronic environment of the C5-Br bond. The molecule represents a classic "Push-Pull" system, but with a specific orientation that deactivates the bromine toward oxidative addition.

Resonance Effects (The "Push")

The pyrrolidine nitrogen at position C2 is a strong resonance donor (+M). Because the bromine is located at C5 (para to the amine), the nitrogen lone pair donates electron density directly into the C5 carbon.

-

Consequence: The C-Br bond possesses significant double-bond character and increased electron density. This makes the bond stronger and less susceptible to oxidative addition by Palladium(0) compared to electron-deficient aryl halides (e.g., 4-bromobenzonitrile).

Inductive Effects (The "Pull")

The nitrile group at C1 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). However, it is meta to the bromine.

-

Consequence: While the nitrile lowers the overall electron density of the ring, it cannot effectively stabilize the negative charge at C5 through resonance. Therefore, it does not fully counteract the deactivating +M effect of the pyrrolidine.

Visualizing the Electronic Conflict

The diagram below illustrates the competing electronic vectors that define the reactivity of the C-Br bond.

Caption: Electronic flow showing the para-donation from pyrrolidine deactivating the C-Br bond toward Pd(0) insertion.

Primary Reactivity Workflows

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Due to the electron-rich nature of the C-Br bond (caused by the para-pyrrolidine), standard catalysts like Pd(PPh₃)₄ may be sluggish. High-activity catalyst systems utilizing bulky, electron-rich phosphine ligands are recommended to facilitate the difficult oxidative addition step.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for coupling with aryl boronic acids to form biaryl scaffolds.

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM or Pd(XPhos) G3 | Pd(dppf) resists chelation from the nitrile; XPhos promotes oxidative addition on electron-rich rings. |

| Base | K₂CO₃ or K₃PO₄ | Mild inorganic bases prevent nitrile hydrolysis. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Aqueous mixtures are essential for the transmetallation step. |

| Temperature | 80–100 °C | Elevated temperature is required to overcome the activation energy of the C-Br bond. |

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 5-bromo-2-(pyrrolidin-1-yl)benzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Degas: Add 1,4-Dioxane/Water (4:1, 0.1 M concentration). Sparge with Argon for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%). Seal the vial immediately.

-

React: Heat to 90 °C for 4–12 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Lithium-Halogen Exchange (The "Danger Zone")

Attempting a standard lithium-halogen exchange with n-Butyllithium (n-BuLi) is NOT recommended . The nitrile group is highly susceptible to nucleophilic attack by the butyl anion, leading to imine formation (and subsequent ketone upon hydrolysis) rather than the desired lithiated species.

The Solution: Turbo-Grignard Exchange

To functionalize the C5 position with electrophiles (e.g., aldehydes, DMF, CO₂), use the "Turbo Grignard" reagent (iPrMgCl·LiCl ). This reagent is selective for Iodine/Bromine exchange and tolerates nitrile groups at controlled temperatures.

Step-by-Step Methodology:

-

Dissolve: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

-

Cool: Cool the solution to -20 °C (Ice/Salt bath). Do not cool to -78 °C; the exchange with Mg is too slow at cryogenic temps for aryl bromides.

-

Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

-

Incubate: Stir at -20 °C to 0 °C for 1–2 hours. Monitor conversion by quenching a small aliquot with MeOH and checking LCMS for the des-bromo product (benzonitrile derivative).

-

Quench: Add the electrophile (e.g., DMF) at 0 °C and warm to RT.

Decision Logic for Functionalization

Select the appropriate workflow based on your target transformation.

Caption: Operational decision tree for selecting the safe and effective functionalization pathway.

References

-

Synthesis and Properties of 5-Bromo-2-fluorobenzonitrile (Precursor)

-

PubChem Compound Summary for CID 2724900. National Center for Biotechnology Information (2025). Link

-

-

Suzuki Coupling on Ortho-Amino Aryl Bromides

-

Magnesium-Halogen Exchange in the Presence of Nitriles

-

A Selective and Practical Bromine–Metal Exchange on Bromoheterocyclics. Molecules (2013). Link

-

-

General Reactivity of 5-Bromo-2-(pyrrolidin-1-yl)

-

PubChem Compound Summary for CID 67060630. National Center for Biotechnology Information (2025). Link

-

Sources

Methodological & Application

Application Note: High-Fidelity LC-MS Analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Method Development, Reaction Monitoring, and Impurity Profiling

Executive Summary

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0). This molecule is a critical pharmacophore in medicinal chemistry, often serving as an intermediate for kinase inhibitors (e.g., JAK/STAT pathways) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (

The method addresses specific analytical challenges: the ionization efficiency of the tertiary amine, the resolution of potential regioisomers, and the critical identification of the bromine isotopic signature (

Chemical Context & Analytical Strategy

2.1 The Analyte

-

Formula:

-

Exact Mass: 250.01 (for

) / 252.01 (for -

LogP: ~3.2 (Lipophilic)

-

Key Functional Groups:

-

Pyrrolidine Ring: Provides a basic nitrogen center (

~8-9), ideal for Electrospray Ionization in positive mode (ESI+). -

Aryl Bromide: The reactive handle for downstream coupling; acts as the primary mass spectral diagnostic tag due to its isotopic pattern.

-

Nitrile Group: Electron-withdrawing group (EWG) that activates the ring for nucleophilic attacks but can be susceptible to hydrolysis (forming amides) under harsh acidic/basic conditions.

-

2.2 The Analytical Challenge: The "Bromine Walk"

In palladium-catalyzed cross-couplings involving this scaffold, a common side reaction is hydrodebromination (loss of Br, replaced by H). A standard UV-only HPLC method may fail to distinguish the debrominated impurity from the product due to similar chromophores. LC-MS is mandatory to track the disappearance of the unique 1:1 isotopic doublet of the bromine atom.

Method Development Protocol

3.1 Column Selection: Why C18?

While Phenyl-Hexyl columns offer unique selectivity for aromatic rings, a high-coverage C18 column is recommended here. The pyrrolidine ring adds significant hydrophobicity.

-

Recommendation: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.

-

Rationale: The 1.8 µm particle size ensures high peak capacity for separating the target from early-eluting polar impurities (hydrolyzed nitriles) and late-eluting dimers.

3.2 Mobile Phase Chemistry

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

Mechanistic Insight: Formic acid is preferred over Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent that can suppress the ESI+ signal of the pyrrolidine nitrogen by forming neutral ion pairs. Formic acid maintains the protonated state

without significant signal suppression.

Experimental Protocols

Protocol A: Sample Preparation (Reaction Monitoring)

Use this protocol to monitor the synthesis of the target from 5-bromo-2-fluorobenzonitrile.

-

Quench: Aliquot 20 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

-

Dilution: Add 980 µL of Acetonitrile (MeCN) .

-

Why MeCN? It precipitates inorganic salts (e.g.,

) often used in

-

-

Vortex: Mix at high speed for 10 seconds.

-

Clarification: Centrifuge at 13,000 rpm for 3 minutes to pellet salts/catalyst.

-

Final Dilution: Transfer 100 µL of supernatant to an LC vial containing 900 µL of Water .

-

Critical Step: The final solvent composition is 10:90 MeCN:Water. Injecting a high-organic sample (100% MeCN) onto a high-aqueous initial gradient (5% B) causes "solvent effects" (peak broadening/splitting).

-

Protocol B: LC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal linear velocity for UPLC/UHPLC. |

| Column Temp | 40°C | Reduces backpressure; improves mass transfer kinetics. |

| Injection Vol | 2 - 5 µL | Prevent column overload. |

| Gradient | 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B (Wash)4.0-5.0 min: 5% B (Re-equilibration) | Fast ballistic gradient suitable for reaction screening. |

| Ionization | ESI Positive (+) | Targets the protonated pyrrolidine nitrogen. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard for ESI stability. |

| Cone Voltage | 20 - 30 V | Critical: Too high (>50V) may cause in-source fragmentation of the C-Br bond. |

| Scan Range | 100 - 600 m/z | Covers precursor and potential dimers. |

Data Analysis & Interpretation

5.1 The "Bromine Signature" (Self-Validation)

The presence of the bromine atom provides an internal validation mechanism. You must observe two peaks for the molecular ion

- Isotope: m/z ~251.0

- Isotope: m/z ~253.0

-

Intensity Ratio: ~1:1 (Specifically 100:97.3 natural abundance).

Pass Criteria: If the mass spectrum shows a single peak at m/z 251 without the 253 partner, the molecule has been debrominated (a common failure mode). If the ratio is skewed (e.g., 3:1), chlorine contamination may be present.

5.2 Fragmentation Logic (MS/MS)

If performing MS/MS (Product Ion Scan), expect the following transitions:

-

Precursor: 251.0 / 253.0

-

Loss of Br: Neutral loss of 79/81 Da.

-

Pyrrolidine Ring Cleavage: Loss of

or

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the decision tree for monitoring the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile via

Figure 1: Logical decision tree for validating the target molecule based on isotopic signatures.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions between pyrrolidine N and silanols. | Ensure mobile phase pH is acidic (0.1% Formic Acid). Increase ionic strength (add 5mM Ammonium Formate). |

| Signal Suppression | Co-elution with inorganic base ( | Improve sample prep (Protocol A). Divert LC flow to waste for the first 0.5 min. |

| Split Peaks | Solvent mismatch. | Sample diluent is too strong (100% MeCN). Dilute sample with water to <20% Organic before injection. |

| Missing "M+2" Peak | Detector saturation. | The detector is blinded by high concentration. Dilute sample 1:100 and re-inject. |

References

-

Unger, S., Li, W., Flarakos, J., & Tse, F. L. (2013).[2] Roles of LC-MS bioanalysis in drug discovery, development, and therapeutic drug monitoring.[2] Handbook of LC-MS Bioanalysis.[2] 2

-

Holčapek, M., Jirásko, R., & Lísa, M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry.[3][4] Journal of Mass Spectrometry. 5

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Master Organic Chemistry. (2018).

): Mechanism and Reactivity.6 -

PubChem Compound Summary. (2021). 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile.[7] National Center for Biotechnology Information. Link

Sources

- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile | C11H11BrN2 | CID 67060630 - PubChem [pubchem.ncbi.nlm.nih.gov]

use of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile in the synthesis of SARMs

Application Note: Strategic Synthesis & Utilization of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile in SARM Discovery

Part 1: Introduction & Chemical Profile

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0) is a specialized aryl halide scaffold used in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs). It belongs to the class of N-aryl-benzonitriles , a structural family pioneered by pharmaceutical entities such as Takeda and Ligand Pharmaceuticals to mimic the A/B-ring geometry of testosterone without the steroidal backbone.

In this scaffold, the benzonitrile moiety acts as the primary hydrogen-bond acceptor (mimicking the 3-ketone of testosterone), while the pyrrolidine ring provides the necessary hydrophobic bulk to fill the ligand-binding pocket (LBP) of the Androgen Receptor (AR). The 5-bromo substituent serves as a versatile "chemical handle" for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to extend the molecule and optimize interactions with the AR Helix-12 (H12), which is the master switch for agonism vs. antagonism.

Chemical Specifications

| Property | Specification |

| Chemical Name | 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile |

| CAS Number | 876918-66-0 |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol |

| Key Function | Electrophilic partner for Pd-catalyzed cross-coupling (SARM Library Generation) |

Part 2: Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: To synthesize 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile from commercially available precursors via Nucleophilic Aromatic Substitution (SₙAr).

Reagents:

-

5-Bromo-2-fluorobenzonitrile (1.0 eq) [CAS: 179897-89-3][1]

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add K₂CO₃ (13.8 g, 100 mmol) to the solution. The suspension may turn slightly cloudy.

-

Nucleophile Addition: Slowly add pyrrolidine (4.1 mL, 50 mmol) via syringe over 5 minutes. Note: The reaction is exothermic; cooling to 0°C is optional but recommended for scale-up.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should form.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake with water (3 x 50 mL) to remove residual DMF and salts.

-

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.

-

Yield: Expected yield is 85–92% .

Protocol B: Downstream Application (SARM Library Synthesis)

Objective: To utilize the 5-bromo handle to attach a hydrophobic "tail" (biaryl formation) via Suzuki-Miyaura Coupling, generating a potent SARM candidate.

Reagents:

-

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq)[4]

-

Aryl Boronic Acid (e.g., 4-cyanophenylboronic acid or 3-chloro-4-fluorophenylboronic acid) (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2 M aqueous solution, 3.0 eq)

-

1,4-Dioxane (Solvent)

Step-by-Step Methodology:

-

Charging: In a microwave vial or pressure tube, combine the scaffold (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Solvent System: Add 1,4-Dioxane (10 mL) and 2 M Na₂CO₃ (3 mL).

-

Degassing: Sparge the mixture with Nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd cycle).

-

Coupling: Seal the vessel and heat to 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave irradiation).

-

Extraction: Dilute with EtOAc (50 mL) and wash with water and brine. Dry over MgSO₄.

-

Isolation: Concentrate in vacuo and purify via preparative HPLC or column chromatography.

-

Result: A biaryl SARM analogue ready for biological assay (e.g., Hershberger assay).

Part 3: Visualization & Logic

Figure 1: Synthetic Workflow & Pharmacophore Mapping

This diagram illustrates the conversion of the fluorinated precursor to the SARM scaffold and its subsequent elaboration into a bioactive library.

Caption: Workflow transforming the fluorinated precursor into the SARM scaffold, highlighting the SAR roles of each moiety.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized SARM precursors, the following QC parameters must be met before proceeding to biological testing.

| Test | Method | Acceptance Criteria | Purpose |

| Purity | HPLC-UV (254 nm) | > 98.0% | Ensure no unreacted fluorobenzonitrile remains (potential toxicity). |

| Identity | ¹H-NMR (DMSO-d₆) | Integration matches structure | Verify the pyrrolidine ring installation (multiplets at ~1.9 and ~3.4 ppm). |

| Halogen Check | Mass Spec (LC-MS) | M+ / M+2 pattern (1:1) | Confirm presence of Bromine atom (essential for Suzuki coupling). |

| Residual Solvent | GC-Headspace | < 500 ppm DMF | DMF is cytotoxic and can interfere with cellular AR assays. |

Part 5: Safety & Handling

-

Hazard Identification: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is an organic nitrile. While less volatile than simple nitriles, it should be treated as potentially toxic by ingestion or inhalation.

-

Engineering Controls: All synthesis steps (especially Protocol A involving heating DMF) must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Aqueous waste from the workup contains fluoride ions and potassium salts; dispose of in accordance with local environmental regulations. Organic waste (DMF/EtOAc) must be incinerated.

References

-

Takeda Pharmaceutical Company Limited. (2005).[5] Benzonitrile derivatives and their use as androgen receptor modulators.[2][3][6][7] European Patent EP1593673 A1.

-

Jones, D. E., et al. (2009). Non-steroidal selective androgen receptor modulators (SARMs): Dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of Medicinal Chemistry.[8]

-

Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development.[2][3][6] Nuclear Receptor Signaling.

-

ChemicalBook. (2023). Product Entry: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS 876918-66-0).[4][9][10]

Sources

- 1. 5-溴-2-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2-(pyrrolidin-1-y, ANGENE, 2778292 - 나비엠알오 [navimro.com]

- 5. 5-溴-2-(吡咯烷-1-基)苯甲醛 | 5-Bromo-2-(pyrrolidin-1-yl)benzalde | 742099-40-7 - 乐研试剂 [leyan.com]

- 6. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

functionalization of the cyano group in 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Application Note: Functionalization of the Cyano Group in 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Executive Summary & Strategic Context

This guide details the chemoselective functionalization of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0) . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The molecule presents a unique "push-pull" electronic challenge:

-

Steric/Electronic Deactivation: The ortho-pyrrolidine group is a strong electron donor (EDG) and sterically bulky, significantly deactivating the nitrile carbon toward nucleophilic attack compared to simple benzonitriles.[1]

-

Chemoselectivity Risk: The meta-bromide (-Br) is a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura).[1] Standard nitrile reduction methods (e.g., LiAlH₄ or catalytic hydrogenation) pose a high risk of hydrodehalogenation (cleaving the C-Br bond).[1]

This application note provides three validated protocols designed to modify the nitrile group while strictly preserving the aryl bromide and accommodating the steric bulk of the pyrrolidine ring.

Reaction Landscape & Decision Logic

The following diagram illustrates the divergent pathways for functionalizing the nitrile group. Note the specific choice of reagents to ensure orthogonality with the aryl bromide.

Figure 1: Divergent synthetic pathways. The selected reagents prioritize chemoselectivity (preserving the Ar-Br bond) and reactivity (overcoming the electron-rich nature of the scaffold).

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Primary Amide

Objective: Convert the nitrile to a primary amide without over-hydrolysis to the carboxylic acid.

Mechanism: The Radziszewski reaction uses the hydroperoxide anion (

-

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (1.0 g, 3.98 mmol) in DMSO (5 mL) in a round-bottom flask.

-

Cooling: Place the flask in an ice-water bath (0 °C).

-

Base Addition: Add NaOH (6M, 0.8 mL) dropwise. Note: The pyrrolidine acts as an internal base, but external base is required to generate the hydroperoxide anion.[1]

-

Oxidant Addition: Add H₂O₂ (30%, 2.0 mL) dropwise over 10 minutes. Caution: Exothermic.[1]

-

Reaction: Allow to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC or LCMS for disappearance of the nitrile peak.

-

Quench & Isolation: Pour the mixture into ice water (50 mL). The product usually precipitates.[2] Filter the white solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.[1]

Data & Validation:

| Parameter | Specification |

|---|---|

| Yield | 85–92% |

| IR (ATR) | Disappearance of -CN stretch (~2210 cm⁻¹); Appearance of Amide I/II (~1680 cm⁻¹) |

| Chemoselectivity | >99% retention of Ar-Br (Confirmed by MS isotopic pattern) |[1]

Protocol B: Chemoselective Reduction to Benzylamine

Objective: Reduce the nitrile to a primary amine while strictly preserving the aryl bromide. Rationale: Catalytic hydrogenation (Pd/C, H₂) is contraindicated due to rapid oxidative addition into the C-Br bond.[1] LiAlH₄ is risky. Borane-THF (BH₃[1][3][4]·THF) is the gold standard here as it reduces nitriles via a Lewis acid mechanism that leaves aryl halides intact.

-

Reagents:

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck flask and purge with Argon. Add substrate (1.0 g) and anhydrous THF (10 mL).

-

Addition: Cool to 0 °C. Add BH₃·THF (12 mL, 12 mmol) dropwise via syringe.

-

Reflux: The electron-rich nature of the pyrrolidine ring deactivates the nitrile. Heat the reaction to reflux (66 °C) for 4–6 hours to drive completion.

-

Quench (Critical): Cool to 0 °C. Slowly add Methanol (5 mL) to quench excess borane (H₂ evolution).

-

Acid Hydrolysis: Add HCl (1M in MeOH or aqueous, 10 mL) and reflux for 1 hour. This breaks the stable boron-amine complex.

-

Workup: Basify to pH >10 with NaOH (aq). Extract with DCM. Note: The amine product is polar; ensure thorough extraction.[1]

Data & Validation:

| Parameter | Specification |

|---|---|

| Yield | 75–85% |

| 1H NMR | New signal: ~3.8 ppm (s, 2H, Ar-CH ₂-NH₂) |

| Side Products | <1% Debrominated product (Des-bromo analog) |[1]

Protocol C: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Convert nitrile to 5-substituted tetrazole (carboxylic acid bioisostere). Rationale: The steric bulk of the ortho-pyrrolidine hinders the approach of the azide ion. We utilize Zinc Bromide (ZnBr₂) as a Lewis acid catalyst to activate the nitrile (Demko-Sharpless conditions).[2]

-

Reagents:

Step-by-Step Methodology:

-

Mixture: In a pressure vial, combine substrate (1.0 g), NaN₃ (390 mg), and ZnBr₂ (900 mg).

-

Solvent: Add Water (10 mL) and Isopropanol (5 mL).

-

Heating: Seal the vial and heat to 100–110 °C for 16–24 hours. Note: Vigorous heating is required to overcome the electronic deactivation from the pyrrolidine.

-

Workup: Cool to RT. Add Ethyl Acetate (30 mL) and 1M HCl (until pH 1).

-

Why pH 1? To protonate the tetrazole (pKa ~4.5) and break the Zinc-Tetrazolate complex.

-

-

Isolation: Separate the organic layer. The product often crystallizes upon evaporation or can be purified via recrystallization from EtOH.

Data & Validation:

| Parameter | Specification |

|---|---|

| Yield | 80–90% |

| LCMS | M+H = 309/311 (Br pattern maintained) |

| NMR | Broad singlet ~14-15 ppm (Tetrazole N-H) |[1]

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot low conversion, a common issue with electron-rich nitriles.

Figure 2: Troubleshooting logic for sterically hindered/electron-rich nitriles.

References

-

Radziszewski Hydrolysis (General): Cacchi, S., et al. "Amide Synthesis via Hydrolysis of Nitriles."[1] Organic Reactions, 2004.[1]

-

Chemoselective Reduction (Borane): Brown, H. C., et al. "Selective reductions.[1] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles." J. Org.[5] Chem., 1982.[1]

-

Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[1][6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[5] Chem., 2001, 66(24), 7945–7950.[1]

-

Cobalt-Catalyzed Reduction (Alternative): "Reduction of Nitriles to Amines using CoCl2/NaBH4." Organic Chemistry Portal.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

analytical techniques for quality control of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

An Application Note for the Comprehensive Quality Control of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Abstract

This document provides a comprehensive guide to the analytical techniques and detailed protocols for the quality control (QC) of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this raw material is paramount for the consistency and safety of the final active pharmaceutical ingredient (API).[1] This application note is designed for researchers, analytical scientists, and drug development professionals, offering a suite of validated methods to establish a robust quality control system. The protocols herein cover chromatographic, spectroscopic, and titrimetric techniques, emphasizing the scientific rationale behind methodological choices to ensure self-validating and reliable results.

Introduction: The Critical Role of Intermediate Quality Control

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative. Aromatic nitriles are pivotal precursors in the synthesis of a wide array of pharmaceuticals and fine chemicals.[2][3] The quality of such an intermediate directly impacts the impurity profile, yield, and overall safety of the final drug substance. Therefore, a rigorous quality control strategy is not merely a regulatory requirement but a fundamental pillar of Good Manufacturing Practice (GMP).[1][4]

This guide details a multi-faceted analytical approach to comprehensively characterize 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, ensuring it meets the stringent specifications required for pharmaceutical development. The methods described are designed to confirm identity, quantify purity, profile impurities, measure water content, and assess residual solvents, providing a complete quality profile of the material.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

| Property | Value | Source |

| Chemical Structure | (Self-generated) | |

| Molecular Formula | C₁₁H₁₁BrN₂ | [5] |

| Molecular Weight | 251.12 g/mol | [5] |

| Appearance | Off-white to pale yellow solid (Typical) | (General knowledge) |

| CAS Number | 1269407-95-5 | [5] |

Overall Quality Control Workflow

A systematic workflow ensures that each batch of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is evaluated consistently. The process begins with sample receipt and culminates in a final disposition decision based on the collective analytical results.

Caption: High-level workflow for quality control of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile.

Identity Confirmation: Spectroscopic Analysis

Confirming the chemical structure of the material is the first and most critical step in quality control. A combination of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous identification.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.[7] It serves as a rapid and reliable fingerprinting technique. For 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, key absorptions are expected for the nitrile, aromatic ring, and amine functionalities.

Protocol:

-

Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Background Collection: Collect a background spectrum of the empty sample compartment (or KBr pellet/clean ATR crystal).

-

Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Compare the obtained spectrum against a qualified reference standard.

Expected Spectral Features:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2220-2240 | C≡N Stretch | Nitrile |

| ~3050-3100 | C-H Stretch | Aromatic |

| ~1580-1600, ~1450-1500 | C=C Stretch | Aromatic Ring |

| ~1250-1350 | C-N Stretch | Aryl-Amine |

| ~800-900 | C-H Bending (out-of-plane) | Substituted Benzene |

| ~500-600 | C-Br Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.[8][9] ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and ensure the correct isomeric structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1 second, and referencing to the residual solvent peak or Tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicity of the signals to confirm they are consistent with the structure of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile.

Purity and Impurity Profiling by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile and thermally labile compounds.[10] A reverse-phase method is ideal for separating the relatively non-polar analyte from potential polar and non-polar impurities. The method must be capable of separating the main component from process-related impurities and degradation products.

Rationale for Method Design:

-

Column: A C18 column is chosen for its versatility and strong retention of moderately non-polar compounds like the target molecule.

-

Mobile Phase: A gradient of acetonitrile and water allows for the elution of a wide range of impurities with varying polarities.

-

Additive: A small amount of acid (e.g., formic or trifluoroacetic acid) is used to protonate any basic sites, leading to sharper peaks and more reproducible retention times.[11]

-

Detection: UV detection is suitable as the benzonitrile moiety contains a strong chromophore. Wavelength selection should be based on the UV absorbance maximum of the analyte.

Protocol:

| Parameter | Recommended Conditions |

| Instrument | HPLC system with UV/PDA Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or determined UV max) |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of ~0.5 mg/mL. |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 |

System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Calculation: Purity is determined by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Residual Solvent Analysis by GC

Principle: Gas Chromatography (GC) is the standard technique for analyzing volatile organic compounds, such as residual solvents from the manufacturing process.[12][13] Since solvents can have varying degrees of toxicity, regulatory guidelines like ICH Q3C mandate their control.[14] Headspace (HS) sampling is employed to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile sample matrix.

Rationale for Method Design:

-

Technique: Static headspace GC with Flame Ionization Detection (FID) is a robust and universally responsive method for organic solvents.[15]

-

Column: A 624-type phase is specifically designed for the separation of common residual solvents.[16]

-

Diluent: A high-boiling, polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the sample and facilitate the efficient partitioning of volatile analytes into the headspace.

Protocol:

| Parameter | Recommended Conditions |

| Instrument | Headspace Gas Chromatograph with FID |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temp. | 250 °C |

| Detector Temp. | 260 °C |

| Headspace Vial | 20 mL |

| Sample Preparation | Accurately weigh ~100 mg of the sample into a headspace vial. Add 1.0 mL of DMSO and seal immediately. |

| HS Oven Temp. | 80 °C |

| HS Equilibration Time | 15 min |

Quantification: Analysis is performed against an external standard containing known concentrations of the expected process solvents.

Water Content by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[17][18] It is based on a chemical reaction where iodine stoichiometrically reacts with water. This technique is superior to loss-on-drying as it is not affected by the loss of other volatile components.[17]

Rationale for Method Selection:

-

Volumetric vs. Coulometric: The choice depends on the expected water content.[19][20] For raw materials with expected water content >0.1%, volumetric titration is suitable. For trace amounts (<0.1%), the more sensitive coulometric method is preferred. Given the nature of the solid material, volumetric titration is a robust starting point.

Caption: Decision logic for selecting the appropriate Karl Fischer titration method.

Volumetric KF Protocol:

-

Titrator Preparation: Fill the burette with a standardized volumetric KF titrant (e.g., Hydranal™-Composite 5) and condition the titration vessel containing a suitable solvent (e.g., dry methanol) to a drift-free endpoint.

-

Standardization: Determine the exact titer of the reagent using a certified water standard or disodium tartrate dihydrate.

-

Sample Analysis: Accurately weigh a suitable amount of the sample (to consume a reasonable volume of titrant) and add it directly to the conditioned vessel.

-

Titration: Initiate the titration. The instrument will automatically stop at the endpoint.

-

Calculation: The instrument software calculates the water content based on the sample weight, titrant volume, and titer.

Summary of Specifications

The following table summarizes a typical quality control specification sheet for 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile intended for pharmaceutical use.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Off-white to pale yellow solid |

| Identity | FTIR | Spectrum conforms to the reference standard |

| Identity | ¹H NMR | Structure conforms to the reference standard |

| Purity (by HPLC) | HPLC (Area %) | ≥ 99.0% |

| Individual Impurity | HPLC (Area %) | ≤ 0.15% |

| Total Impurities | HPLC (Area %) | ≤ 0.5% |

| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |

| Residual Solvents | GC-HS | Meets ICH Q3C limits |

References

-

National Center for Biotechnology Information (2024). 5-Bromo-2-hydroxybenzonitrile. PubChem Compound Summary for CID 39185. [Link]

- Google Patents (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Journal of Molecular Structure. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

- Google Patents (2013).

-

National Center for Biotechnology Information (2024). 5-Bromo-4-methoxy-2-pyrrolidin-1-ylbenzonitrile. PubChem Compound Summary for CID 168515175. [Link]

-

National Center for Biotechnology Information (2024). 5-Bromo-4-fluoro-2-pyrrolidin-1-ylbenzonitrile. PubChem Compound Summary for CID 168514842. [Link]

-

Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

-

Mettler Toledo. What Is Karl Fischer Titration?. [Link]

-

National Center for Biotechnology Information (2024). 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile. PubChem Compound Summary for CID 67060630. [Link]

-

World Health Organization (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

-

ResearchGate (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

-

Aromatics Wiki. Quality Control & Analytical Standards. [Link]

-

LCGC International (2022). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

U.S. Food and Drug Administration (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

-

Scharlab (2023). Karl Fischer water content titration. [Link]

-

Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link]

-

ResearchGate (2021). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

-

Kyoto Electronics Manufacturing. Water Determination (Karl Fischer Method). [Link]

-

IOSR Journal of Applied Chemistry (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

- Google Patents (1975). US3920670A - Process for hydrolysis of nitriles.

-

UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. [Link]

-

Shimadzu (2018). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

-

PubMed (2012). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

MediZap (2021). cGMP Controlled Raw Materials Best Practices. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-